1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine
Overview
Description
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a methyl group at position 5, and a N-methylmethanamine group at position 4 of the pyrazole ring.
Mechanism of Action
Target of Action
This compound belongs to the pyrazole class of compounds, which are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future investigation.
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific structures and targets
Result of Action
Given the diverse pharmacological effects of pyrazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 1-ethyl-5-methyl-1H-pyrazole.
Introduction of the N-methylmethanamine Group: The next step involves the introduction of the N-methylmethanamine group at position 4 of the pyrazole ring. This can be achieved through a nucleophilic substitution reaction where the pyrazole compound reacts with N-methylmethanamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents on the pyrazole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
- 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanone
- 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethylamine
Uniqueness
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which imparts distinct chemical and biological properties compared to its similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-11-7(2)8(5-9-3)6-10-11/h6,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEMPURRTUBTRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428327 | |
Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943106-34-1 | |
Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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